Soporidine
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Overview
Description
Soporidine is a natural quinolizidine alkaloid primarily isolated from the plants Sophora alopecuroides and Euchresta japonica. It is known for its diverse pharmacological activities, including antitumor, anti-inflammatory, antiviral, antibacterial, analgesic, cardioprotective, and immunoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Soporidine can be synthesized through various chemical routes. One common method involves the extraction from the roots of Sophora alopecuroides. The extraction process typically includes solvent extraction, followed by purification steps such as column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, typically using ethanol or methanol, followed by purification to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Soporidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinolizidine ring structure.
Substitution: Various substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include various this compound derivatives with enhanced pharmacological activities, such as improved anticancer properties .
Scientific Research Applications
Soporidine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with potential therapeutic applications.
Biology: Studied for its effects on cell proliferation, apoptosis, and inflammation.
Medicine: Investigated for its potential in treating cancer, viral infections, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Soporidine exerts its effects through multiple mechanisms:
Antitumor Activity: Inhibits cancer cell proliferation, invasion, and metastasis while inducing cell cycle arrest and apoptosis.
Anti-inflammatory Activity: Suppresses inflammatory factors and reduces cell apoptosis.
Antiviral Activity: Inhibits viral replication by targeting specific viral proteins and pathways.
Cardioprotective Activity: Protects against myocardial ischemia and arrhythmias by modulating related pathways
Comparison with Similar Compounds
Similar Compounds
Matrine: Another quinolizidine alkaloid with similar pharmacological activities.
Oxymatrine: A derivative of matrine with enhanced antiviral and anticancer properties.
Sophocarpine: Exhibits similar anti-inflammatory and cardioprotective effects
Uniqueness of Soporidine
This compound is unique due to its broad spectrum of pharmacological activities and its potential for developing new therapeutic agents. Its ability to target multiple pathways and exhibit diverse biological effects makes it a valuable compound in scientific research and drug development .
Properties
IUPAC Name |
ethyl 1-[[4-(4-hydroxybut-1-ynyl)phenyl]methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F3NO3/c1-2-34-25(33)26(19-23-7-5-8-24(18-23)27(28,29)30)13-15-31(16-14-26)20-22-11-9-21(10-12-22)6-3-4-17-32/h5,7-12,18,32H,2,4,13-17,19-20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWVESJPUWDXBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C#CCCO)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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